![molecular formula C20H17ClN4O5S B13550282 3-[[(6-chloropyridine-3-carbonyl)amino]carbamoyl]-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 757221-79-7](/img/structure/B13550282.png)
3-[[(6-chloropyridine-3-carbonyl)amino]carbamoyl]-N-(2-methoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound that features a combination of pyridine, formohydrazido, carbonyl, methoxyphenyl, and sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the 6-chloropyridin-3-yl group with other aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is utilized in the development of new materials, such as polymers and coatings, with specific properties.
作用機序
The mechanism of action of 3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
- 1-[(6-chloropyridin-3-yl)carbonyl]-2,3-dihydro-1H-indole
Uniqueness
Compared to similar compounds, 3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
757221-79-7 |
|---|---|
分子式 |
C20H17ClN4O5S |
分子量 |
460.9 g/mol |
IUPAC名 |
3-[[(6-chloropyridine-3-carbonyl)amino]carbamoyl]-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H17ClN4O5S/c1-30-17-8-3-2-7-16(17)25-31(28,29)15-6-4-5-13(11-15)19(26)23-24-20(27)14-9-10-18(21)22-12-14/h2-12,25H,1H3,(H,23,26)(H,24,27) |
InChIキー |
KVIIMTLGWAXRRS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)C3=CN=C(C=C3)Cl |
溶解性 |
62.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


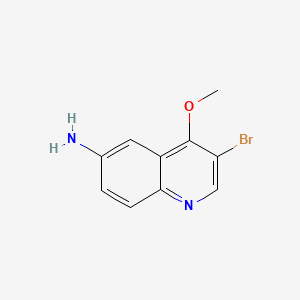
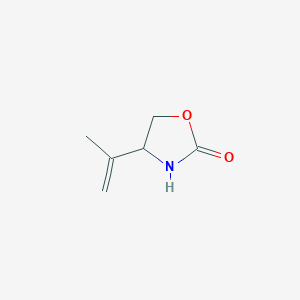
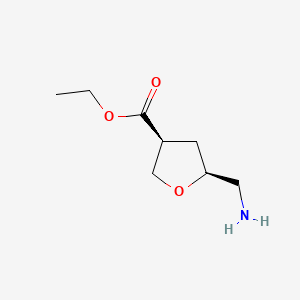



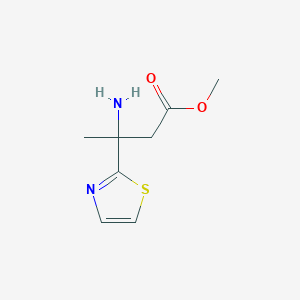
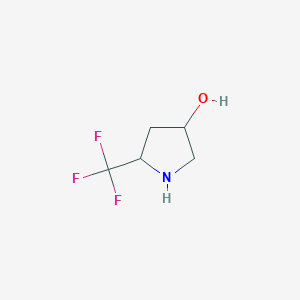
![Potassiumtrifluoro[(trimethylsilyl)methyl]boranuide](/img/structure/B13550239.png)
![tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13550240.png)
![1-Thiaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13550254.png)
![methyl (2S)-2-[(1-benzofuran-2-yl)formamido]-3-(1H-indol-3-yl)propanoate](/img/structure/B13550261.png)
![2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride](/img/structure/B13550268.png)
![3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13550272.png)
